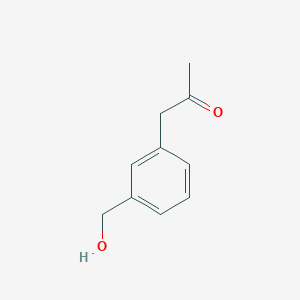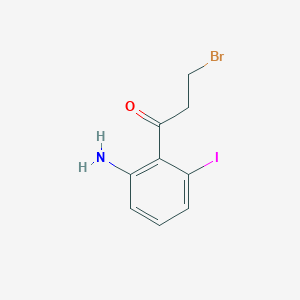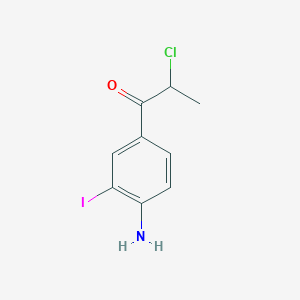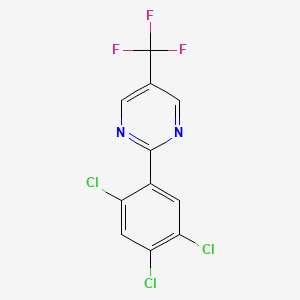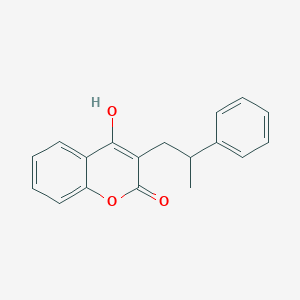
4-Hydroxy-3-(2-phenylpropyl)-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 4-hydroxy-3-(2-phenylpropyl)- is a chemical compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has a unique structure that includes a benzopyran core with a hydroxy group at the 4-position and a phenylpropyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-hydroxy-3-(2-phenylpropyl)- can be achieved through various synthetic routes. One common method involves the condensation of salicylaldehyde with phenylpropionic acid in the presence of a base, followed by cyclization to form the coumarin ring. The reaction conditions typically include heating the mixture under reflux with a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 4-hydroxy-3-(2-phenylpropyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the coumarin ring can be reduced to form a dihydrocoumarin derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce a dihydrocoumarin derivative .
Scientific Research Applications
2H-1-Benzopyran-2-one, 4-hydroxy-3-(2-phenylpropyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various coumarin derivatives with potential biological activities.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Investigated for its anticoagulant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of fragrances, dyes, and optical brighteners.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-hydroxy-3-(2-phenylpropyl)- involves its interaction with specific molecular targets and pathways. For instance, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme involved in the synthesis of clotting factors. The compound’s anti-inflammatory effects may result from the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of the coumarin family, known for its fragrant properties and use in perfumes.
4-Hydroxycoumarin: A derivative with potent anticoagulant activity, used in the synthesis of warfarin.
3-Benzyl-4-hydroxycoumarin: Similar in structure but with a benzyl group instead of a phenylpropyl group.
Uniqueness
2H-1-Benzopyran-2-one, 4-hydroxy-3-(2-phenylpropyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its phenylpropyl group at the 3-position differentiates it from other coumarin derivatives and contributes to its unique properties .
Properties
CAS No. |
101723-37-9 |
|---|---|
Molecular Formula |
C18H16O3 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
4-hydroxy-3-(2-phenylpropyl)chromen-2-one |
InChI |
InChI=1S/C18H16O3/c1-12(13-7-3-2-4-8-13)11-15-17(19)14-9-5-6-10-16(14)21-18(15)20/h2-10,12,19H,11H2,1H3 |
InChI Key |
MRBCLNRJYQYXMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C2=CC=CC=C2OC1=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


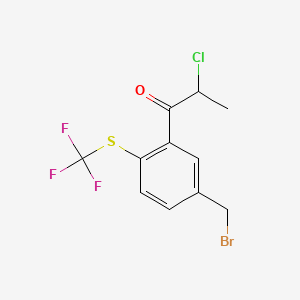

![4-[4-(2-Methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine](/img/structure/B14055527.png)
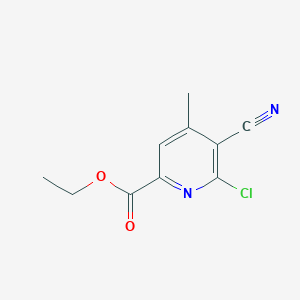
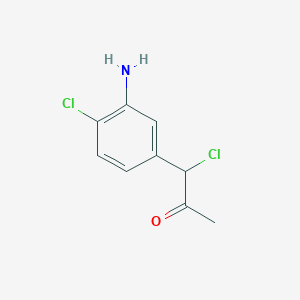
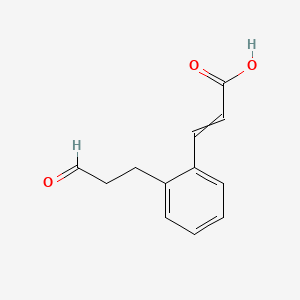

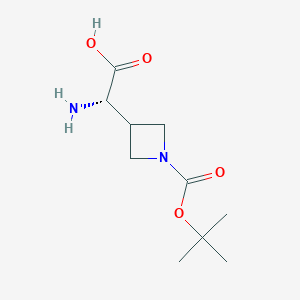
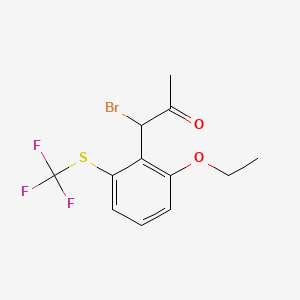
![(S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14055582.png)
